molecular formula C15H13N3O4S B12765901 N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide CAS No. 220042-06-8

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide

Cat. No.: B12765901
CAS No.: 220042-06-8
M. Wt: 331.3 g/mol
InChI Key: SZXFTNCIKTVNSI-UHFFFAOYSA-N
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Description

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide: is a synthetic organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of both benzoyl and dihydroxybenzoyl groups attached to a thiosemicarbazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide typically involves the condensation reaction between 2,5-dihydroxybenzoic acid and benzoyl chloride in the presence of thiosemicarbazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Formation of 2,5-dihydroxybenzoyl chloride by reacting 2,5-dihydroxybenzoic acid with thionyl chloride.

    Step 2: Condensation of 2,5-dihydroxybenzoyl chloride with thiosemicarbazide to form the intermediate product.

    Step 3: Reaction of the intermediate with benzoyl chloride to yield the final product, this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzoyl and dihydroxybenzoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

220042-06-8

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23)

InChI Key

SZXFTNCIKTVNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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